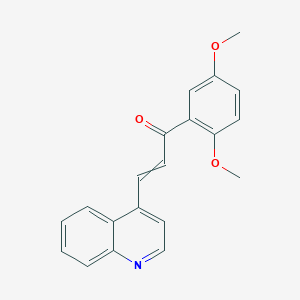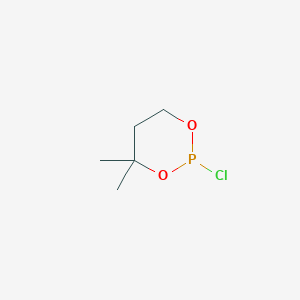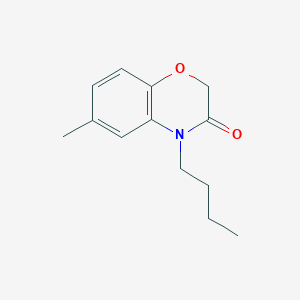
1-(2,5-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and 4-quinolinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,5-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline and benzaldehyde derivatives.
Reduction: Reduction reactions can convert the chalcone into its corresponding dihydrochalcone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
Oxidation: Quinoline and benzaldehyde derivatives.
Reduction: Dihydrochalcone derivatives.
Substitution: Various halogenated or alkylated derivatives depending on the substituents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparación Con Compuestos Similares
Similar Compounds
Chalcones: Other chalcone derivatives such as 1-(2,4-dihydroxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one.
Quinoline Derivatives: Compounds like 4-quinolinecarboxaldehyde and its derivatives.
Uniqueness
1-(2,5-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is unique due to the presence of both methoxy groups on the phenyl ring and the quinoline moiety
Propiedades
Número CAS |
914383-81-6 |
|---|---|
Fórmula molecular |
C20H17NO3 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
1-(2,5-dimethoxyphenyl)-3-quinolin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C20H17NO3/c1-23-15-8-10-20(24-2)17(13-15)19(22)9-7-14-11-12-21-18-6-4-3-5-16(14)18/h3-13H,1-2H3 |
Clave InChI |
ANERLBDHRJDMKL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC=NC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-5-[(furo[2,3-c]pyridin-7-yl)amino]phenol](/img/structure/B12606465.png)
![3-Azaspiro[5.5]undecane-1,5-dicarboxamide, 2,4-dioxo-](/img/structure/B12606466.png)






![5-Chloro-2-hydroxy-N-[(2-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B12606515.png)
![4-Ethoxy-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606516.png)

![[4-(Naphthalene-1-sulfonyl)phenyl]hydrazine](/img/structure/B12606526.png)

